REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].[CH2:6]([O:8][C:9]([C:11]1[C:16]([Br:17])=[CH:15][N:14]=[C:13](S(C)(=O)=O)[N:12]=1)=[O:10])[CH3:7]>ClCCl>[CH2:6]([O:8][C:9]([C:11]1[C:16]([Br:17])=[CH:15][N:14]=[C:13]([NH:5][CH2:4][CH2:3][O:2][CH3:1])[N:12]=1)=[O:10])[CH3:7]
|
Name
|
|
Quantity
|
0.278 mL
|
Type
|
reactant
|
Smiles
|
COCCN
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C1=NC(=NC=C1Br)S(=O)(=O)C
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Name
|
|
Quantity
|
5 mL
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Type
|
solvent
|
Smiles
|
ClCCl
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Type
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CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
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Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NC(=NC=C1Br)NCCOC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.175 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |